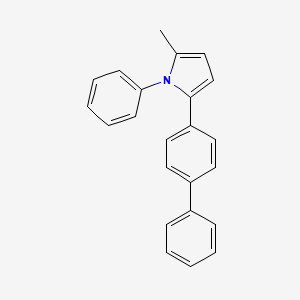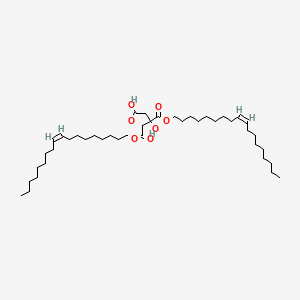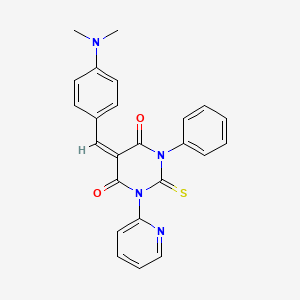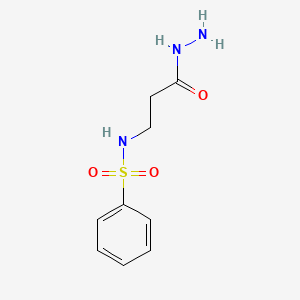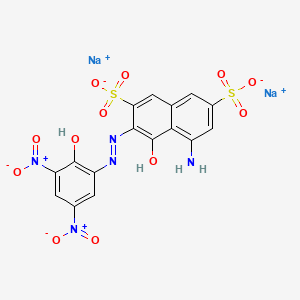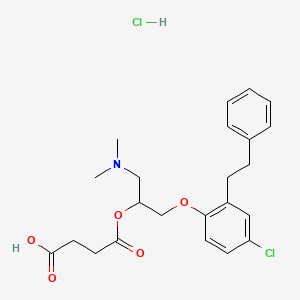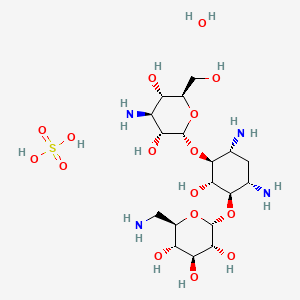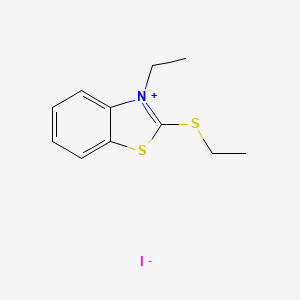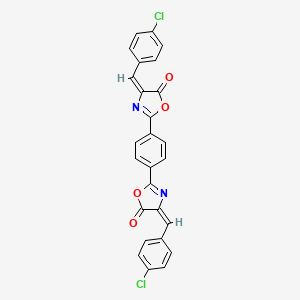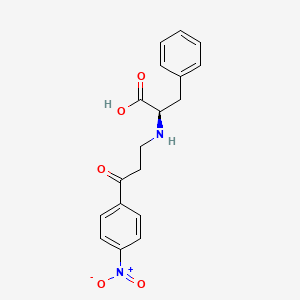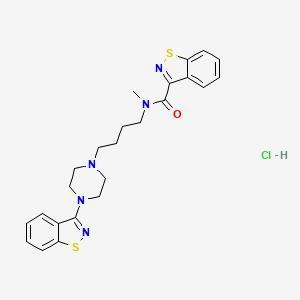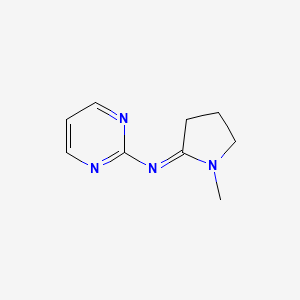
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone, a dimethoxyphosphinyl group, and a methylthio-substituted phenyl group. Its molecular formula is C14H21O6PS, and it is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester typically involves multiple steps. One common method includes the esterification of 2-butenoic acid with an alcohol derivative containing the dimethoxyphosphinyl group. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often require refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation, crystallization, or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or phosphinyl derivatives.
科学的研究の応用
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and phosphinyl groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, signal transduction, and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester: Similar structure but with a methyl ester group instead of the 1-(4-(methylthio)phenyl)ethyl ester group.
2-Butenoic acid, ethyl ester: Lacks the dimethoxyphosphinyl and methylthio-substituted phenyl groups.
2-Butenoic acid, 2-methyl-, ethyl ester: Contains a methyl group at the 2-position instead of the dimethoxyphosphinyl group.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester lies in its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the dimethoxyphosphinyl group enhances its potential as a biochemical probe, while the methylthio-substituted phenyl group contributes to its specificity and potency in biological systems.
特性
CAS番号 |
25888-94-2 |
|---|---|
分子式 |
C15H21O6PS |
分子量 |
360.4 g/mol |
IUPAC名 |
1-(4-methylsulfanylphenyl)ethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6PS/c1-11(21-22(17,18-3)19-4)10-15(16)20-12(2)13-6-8-14(23-5)9-7-13/h6-10,12H,1-5H3/b11-10+ |
InChIキー |
GUFZCLXDAHNXOK-ZHACJKMWSA-N |
異性体SMILES |
CC(C1=CC=C(C=C1)SC)OC(=O)/C=C(\C)/OP(=O)(OC)OC |
正規SMILES |
CC(C1=CC=C(C=C1)SC)OC(=O)C=C(C)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


